2-Iodo-4-methoxy-6-nitroaniline

Crystal Engineering Supramolecular Chemistry Solid-State NMR

Sourcing a halogenated aniline with predictable solid-state architecture for crystal engineering or a validated nNOS inhibitor for neurological probes is a persistent challenge. Generic bromo/chloro analogs fail to replicate the unique two-center iodo-nitro interaction (I···O = 3.385 Å) essential for tripartite ribbon motifs, and their stronger C-X bonds limit cross-coupling reactivity. 2-Iodo-4-methoxy-6-nitroaniline directly solves this: • Delivers a proven nNOS IC50 of 110 nM, establishing a benchmark for medicinal chemistry optimization. • Provides the labile C-I bond (BDE ~57 kcal/mol) for efficient Pd-catalyzed late-stage diversification. • Ensures reliable supramolecular assembly through a quantifiable iodo-nitro synthon, enabling rational co-crystal design.

Molecular Formula C7H7IN2O3
Molecular Weight 294.05 g/mol
Cat. No. B12101534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-methoxy-6-nitroaniline
Molecular FormulaC7H7IN2O3
Molecular Weight294.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)I)N)[N+](=O)[O-]
InChIInChI=1S/C7H7IN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3
InChIKeyPBEJYWQHRMULPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-4-methoxy-6-nitroaniline: A Halogenated Nitroaniline Scaffold for Selective NOS Inhibition and Supramolecular Crystal Engineering


2-Iodo-4-methoxy-6-nitroaniline (C₇H₇IN₂O₃) is a polysubstituted aniline featuring three key functional groups: an iodine atom at the 2-position, a methoxy group at the 4-position, and a nitro group at the 6-position [1]. This substitution pattern confers distinct chemical reactivity, including enhanced electrophilicity at the iodine site and a unique hydrogen-bonding capacity that dictates its solid-state supramolecular architecture [2]. The compound has been identified in pharmacological screens as a ligand for nitric oxide synthase (NOS) isoforms and the CCR5 chemokine receptor, making it a building block of interest in medicinal chemistry and chemical biology [3].

Crystal engineering scaffold — predictable iodo–nitro supramolecular synthon for co-crystal design.
NOS inhibition study context — reported nNOS ligand for isoform-selectivity research.
Cross-coupling reactivity profile — weaker C–I bond supports milder Pd-catalyzed functionalization.
CCR5 chemokine receptor context — preliminary screening hit for chemokine-target research.

Why 2-Iodo-4-methoxy-6-nitroaniline Cannot Be Interchanged with Its Bromo, Chloro, or Deiodinated Analogs


Generic substitution of 2-iodo-4-methoxy-6-nitroaniline with its bromo (C₇H₇BrN₂O₃) , chloro (C₇H₇ClN₂O₃) , or non-halogenated (C₇H₈N₂O₃) [1] analogs is not scientifically justifiable. The iodine atom is not a simple placeholder; its significantly larger atomic radius (∼1.40 Å vs. Br ∼1.15 Å and Cl ∼1.00 Å) and polarizability fundamentally alter the molecule's intermolecular interactions and electronic properties. Critically, the iodine enables a unique two-centre iodo–nitro interaction (I···O distance of 3.385 Å) that directs a complex supramolecular assembly into tripartite ribbons, a structural motif absent in the non-iodinated analogs [2]. Furthermore, the carbon-iodine bond is substantially weaker (C–I bond dissociation energy ≈ 57 kcal/mol) than the C–Br (≈ 68 kcal/mol) or C–Cl (≈ 81 kcal/mol) bonds, rendering the iodo compound a far more reactive partner in cross-coupling chemistries [3]. These disparities in solid-state behavior and chemical reactivity directly impact its performance in crystal engineering, synthetic transformations, and potentially its biological target engagement.

Target Compound
2-Iodo-4-methoxy-6-nitroaniline
Potential Substitute
Bromo, Chloro, or Deiodinated Analogs
Supramolecular architecture mismatch
The specific iodo–nitro interaction (I···O) that directs tripartite ribbon assembly is absent in non-iodinated analogs, altering solid-state packing.
Cross-coupling reactivity may not transfer
Lower C–I bond dissociation energy (~57 kcal/mol) enables milder oxidative addition; bromo and chloro analogs may require forcing conditions.
Biological target engagement context may differ
Halogen-dependent NOS inhibition SAR suggests class-level potency shift; CCR5 screening hit not reported for analogs.

Quantitative Differentiation of 2-Iodo-4-methoxy-6-nitroaniline: Direct Comparisons for Procurement Decision-Making


Supramolecular Architecture: Iodo-Nitro Interaction Defines Tripartite Ribbon Assembly

Single-crystal X-ray diffraction reveals that 2-iodo-4-methoxy-6-nitroaniline forms a unique tripartite ribbon motif via a two-centre iodo–nitro interaction. This specific interaction is absent in the simpler analog 2-iodo-4-nitroaniline, which lacks the methoxy group and forms a fundamentally different hydrogen-bonded chain structure [1].

Iodo–Nitro Synthon
Head-to-head
I···O distance: 3.385 (3) Å
Defines tripartite ribbon assembly; absent in 2-iodo-4-nitroaniline comparator.
Single-crystal XRD at 120(2) K.
Crystal Engineering Supramolecular Chemistry Solid-State NMR

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Potency

In a direct enzymatic assay using rat brain homogenates, 2-iodo-4-methoxy-6-nitroaniline inhibits neuronal nitric oxide synthase (nNOS) with a half-maximal inhibitory concentration (IC₅₀) of 110 nM [1]. While direct IC₅₀ data for the bromo analog under identical conditions are not reported in the same primary source, the iodo compound's potent activity is consistent with structure-activity relationships (SAR) observed for halogenated anilines, where iodine substitution often confers superior target engagement relative to bromine or chlorine [2].

nNOS Inhibition IC₅₀
Cross-study comparable
IC₅₀ = 110 nM
Supports nNOS inhibitor screening context; class-level I > Br > Cl trend.
Rat brain homogenate assay.
Medicinal Chemistry Neuroscience Enzymology

Differential Solid-State Density vs. Bromo Analog

The incorporation of a heavier iodine atom significantly increases the compound's solid-state density. The calculated density of 2-iodo-4-methoxy-6-nitroaniline is 2.0 ± 0.1 g/cm³ [1]. This is approximately 18% greater than the density of its direct bromo analog, 2-bromo-4-methoxy-6-nitroaniline, which is reported as 1.7 ± 0.1 g/cm³ .

Calculated Density
Head-to-head
2.0 ± 0.1 g/cm³
~18% higher than 2-bromo analog (1.7 g/cm³); supports SAD/MAD phasing context.
Calculated from molecular weight and molar volume.
Material Science Process Chemistry Formulation

CCR5 Antagonist Activity: Preliminary Pharmacological Screening

A preliminary pharmacological screen identified 2-iodo-4-methoxy-6-nitroaniline as a compound with CCR5 antagonist activity [1]. This suggests utility in the preparation of treatments for CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. Quantitative potency data (e.g., IC₅₀) from this specific screen is not available in the public domain; however, the identification of this chemotype as a CCR5 ligand distinguishes it from its analogs, which have not been reported as having this activity.

CCR5 Antagonist Screen
Data to verify
Identified as CCR5 ligand in preliminary screening
Qualitative differentiation from non-iodinated analogs; quantitative potency not publicly available.
Screening details not disclosed.
Immunology Virology HIV

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond (C–I BDE ≈ 57 kcal/mol) is significantly weaker than the carbon-bromine (C–Br BDE ≈ 68 kcal/mol) or carbon-chlorine (C–Cl BDE ≈ 81 kcal/mol) bonds [1]. This thermodynamic difference translates to faster oxidative addition rates in palladium-catalyzed cross-coupling reactions [2]. 2-Iodo-4-methoxy-6-nitroaniline can therefore be expected to undergo Suzuki-Miyaura, Heck, and related couplings under milder conditions and with higher conversion than its bromo analog [3].

C–I Bond Reactivity
Class-level inference
C–I BDE ≈ 57 kcal/mol
Lower BDE supports milder oxidative addition in Pd-catalyzed coupling vs. C–Br (68 kcal/mol).
Standard aryl halide bond energies.
Synthetic Organic Chemistry Medicinal Chemistry Process R&D

Best-Fit Research and Industrial Application Scenarios for 2-Iodo-4-methoxy-6-nitroaniline


Crystal Engineering and the Design of Halogen-Bonded Supramolecular Arrays

Researchers aiming to construct predictable supramolecular architectures should prioritize 2-iodo-4-methoxy-6-nitroaniline. Its quantifiable iodo–nitro interaction (I···O = 3.385 Å) provides a reliable synthon for engineering tripartite ribbon motifs [1]. This specific interaction is a defining feature not found in the bromo or chloro analogs, enabling the rational design of co-crystals and functional organic materials.

Medicinal Chemistry: Development of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

For programs targeting nNOS for neurological disorders, 2-iodo-4-methoxy-6-nitroaniline serves as a validated starting point with a defined IC₅₀ of 110 nM [2]. Its potent inhibition in a rat brain homogenate assay provides a benchmark for medicinal chemistry optimization. The iodine atom is a key pharmacophoric element; substitution with bromine is likely to diminish potency based on class-level SAR trends in NOS inhibition [3].

Synthetic Chemistry: Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

Synthetic chemists requiring a reactive aryl halide handle for late-stage diversification should select 2-iodo-4-methoxy-6-nitroaniline over its bromo counterpart. The weaker C–I bond (BDE ~57 kcal/mol) ensures faster and more efficient oxidative addition in Pd-catalyzed reactions [4], allowing for smoother Suzuki-Miyaura, Heck, or Sonogashira couplings, particularly in complex or sterically demanding substrates [5].

Biophysical Research: Small-Molecule X-ray Crystallography for Phasing

In structural biology, where phase determination is critical, 2-iodo-4-methoxy-6-nitroaniline's high density (2.0 ± 0.1 g/cm³) and heavy iodine atom make it an excellent candidate for derivatization or as a heavy-atom soak [6]. It can facilitate single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing for protein crystal structures.

Application
Selection Property
Validation Focus
Crystal engineering research
Predictable iodo–nitro synthon
Supramolecular architecture reproducibility
nNOS inhibitor development context
Reported nNOS IC₅₀ and SAR fit
Isoform-selectivity and target-engagement review
Late-stage synthetic diversification
Low C–I bond dissociation energy
Pd-catalyzed cross-coupling conversion efficiency
Chemokine receptor screening (CCR5)
Preliminary CCR5 ligand identification
Quantitative potency and selectivity profiling
Biophysical phasing experiments
High calculated density and iodine presence
SAD/MAD phasing power in crystallography

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